molecular formula C21H12BrN3O5 B11561121 2-(3-bromophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine

2-(3-bromophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine

Cat. No.: B11561121
M. Wt: 466.2 g/mol
InChI Key: DDMTUUXBBSSVEO-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine is a complex organic compound that features a benzoxazole core substituted with bromophenyl and nitrobenzodioxolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole core, followed by the introduction of the bromophenyl and nitrobenzodioxolyl groups through electrophilic aromatic substitution reactions. The final step often involves a condensation reaction to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. Reaction conditions often involve solvents such as ethanol or dichloromethane and may require heating or cooling to specific temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can produce a variety of substituted benzoxazole compounds.

Scientific Research Applications

2-(3-bromophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoxazole core can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 2-(3-bromophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine is unique due to its specific substitution pattern and the presence of both bromophenyl and nitrobenzodioxolyl groups

Properties

Molecular Formula

C21H12BrN3O5

Molecular Weight

466.2 g/mol

IUPAC Name

N-[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine

InChI

InChI=1S/C21H12BrN3O5/c22-14-3-1-2-12(6-14)21-24-16-5-4-15(8-18(16)30-21)23-10-13-7-19-20(29-11-28-19)9-17(13)25(26)27/h1-10H,11H2

InChI Key

DDMTUUXBBSSVEO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)N=C(O4)C5=CC(=CC=C5)Br)[N+](=O)[O-]

Origin of Product

United States

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